Methyl 2-(3,4-bis(allyloxy)phenyl)acetate
Description
Methyl 2-(3,4-bis(allyloxy)phenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with two allyloxy groups at the 3- and 4-positions and an acetoxy methyl ester group at the 2-position. Its molecular formula is C₁₆H₁₈O₅, and it is primarily utilized in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, or polymer precursors. The compound is commercially available through specialized suppliers (e.g., SY333221, F70490) but lacks extensive published research compared to structurally related esters .
Properties
IUPAC Name |
methyl 2-[3,4-bis(prop-2-enoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-4-8-18-13-7-6-12(11-15(16)17-3)10-14(13)19-9-5-2/h4-7,10H,1-2,8-9,11H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXAKXUZPAOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC=C)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-bis(allyloxy)phenyl)acetate typically involves the reaction of 3,4-dihydroxyphenylacetic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification process, where the hydroxyl groups of the phenyl ring are converted into allyloxy groups. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-bis(allyloxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The allyloxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,4-bis(allyloxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-bis(allyloxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. The allyloxy groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities or signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparison
The compound’s key structural features include:
- Methyl acetate moiety : Enhances solubility in organic solvents and modulates electronic properties.
Table 1: Structural Comparison of Methyl 2-(3,4-bis(allyloxy)phenyl)acetate with Analogues
Physicochemical Properties
Limited data exist for this compound. By contrast:
Commercial Availability and Regulatory Status
- Methyl 2-phenylacetoacetate is tightly regulated due to its role in illicit drug synthesis, with stringent forensic tracking .
Biological Activity
Methyl 2-(3,4-bis(allyloxy)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Overview of Biological Activity
This compound has been investigated for various biological activities, particularly its antimicrobial and antioxidant properties. These activities are attributed to the unique structural features provided by the allyloxy substituents, which enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance, derivatives of allyloxy compounds have shown effectiveness against a range of pathogens, suggesting that this compound may also possess comparable activity.
The mechanism of action for this compound involves interactions with specific molecular targets within cells. The allyloxy groups can participate in various biochemical reactions, potentially modulating enzyme activities or signaling pathways. The exact molecular targets remain under investigation; however, preliminary studies suggest involvement in oxidative stress pathways and interactions with cellular receptors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to its structure and biological efficacy:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | - | - | Potential antimicrobial and antioxidant |
| 3-(Allyloxy)-4-hydroxybenzaldehyde | - | 26.96 (H1N1) | Neuraminidase inhibitor |
| Methyl 2-(3,4-dihydroxyphenyl)acetate | - | - | Less reactive than this compound |
Research has shown that modifications to the phenyl ring or the ester group can significantly alter the compound's biological activity. For instance, increasing the number of electron-donating groups enhances reactivity and potential inhibitory effects on enzymes involved in oxidative stress.
Case Studies and Research Findings
- Antioxidant Activity : A study indicated that compounds with similar allyloxy structures exhibited significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro.
- Antimicrobial Testing : In vitro assays demonstrated that this compound showed promising results against various bacterial strains. The compound's efficacy was comparable to known antibiotics, suggesting its potential as a lead compound for further development.
- Cancer Cell Studies : Preliminary studies have suggested that derivatives of this compound may induce apoptosis in cancer cell lines through modulation of cellular signaling pathways. The specific pathways involved are still being elucidated but appear to involve the inhibition of key survival signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
